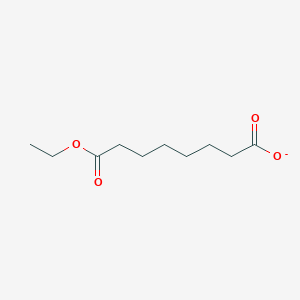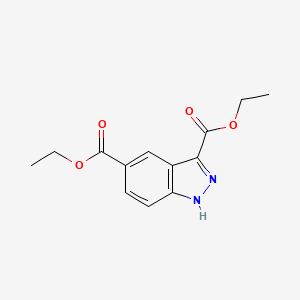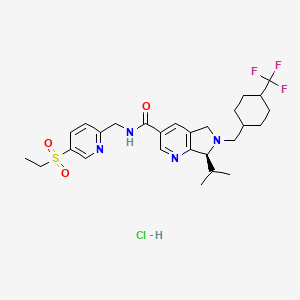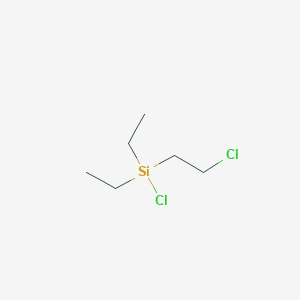
Chloro-(2-chloroethyl)-diethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chloro-(2-chloroethyl)-diethylsilane is an organosilicon compound with the molecular formula C6H14Cl2Si. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity due to the presence of both silicon and chlorine atoms, making it a valuable intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
Chloro-(2-chloroethyl)-diethylsilane can be synthesized through several methods. One common approach involves the reaction of diethylsilane with 2-chloroethyl chloride in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane compound. The reaction can be represented as follows:
(C2H5)2SiH2 + ClCH2CH2Cl → (C2H5)2Si(CH2CH2Cl)Cl + HCl
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants, to optimize the production process.
化学反应分析
Types of Reactions
Chloro-(2-chloroethyl)-diethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction Reactions: The compound can be reduced to form silanes with different substituents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium alkoxides, amines, and thiols. These reactions typically occur under mild conditions with the use of a base to facilitate the substitution.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids are used to oxidize the silicon atom.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) are employed to reduce the compound.
Major Products Formed
Substitution Reactions: Products include silanes with various functional groups such as alkoxysilanes, aminosilanes, and thiolsilanes.
Oxidation Reactions: Products include silanols and siloxanes.
Reduction Reactions: Products include silanes with different alkyl or aryl groups.
科学研究应用
Chloro-(2-chloroethyl)-diethylsilane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of organosilicon compounds, which are important in materials science and polymer chemistry.
Biology: The compound is used in the modification of biomolecules to introduce silicon-containing groups, which can enhance the stability and functionality of the biomolecules.
Medicine: It is explored for its potential use in drug delivery systems, where the silicon moiety can improve the pharmacokinetic properties of drugs.
Industry: The compound is used in the production of silicone-based materials, which have applications in coatings, adhesives, and sealants.
作用机制
The mechanism of action of Chloro-(2-chloroethyl)-diethylsilane involves the reactivity of the silicon-chlorine bonds. The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. This reactivity is exploited in various synthetic applications to introduce silicon-containing groups into organic molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used in the reactions.
相似化合物的比较
Chloro-(2-chloroethyl)-diethylsilane can be compared with other similar compounds such as:
Chloro-(2-chloroethyl)-methylsilane: This compound has a similar structure but with a methyl group instead of diethyl groups. It exhibits similar reactivity but may have different physical properties and applications.
Chloro-(2-chloroethyl)-phenylsilane: This compound contains a phenyl group instead of diethyl groups. It has different reactivity and is used in different applications, particularly in the synthesis of phenylsilane derivatives.
Chloro-(2-chloroethyl)-trimethylsilane: This compound has three methyl groups attached to the silicon atom. It is less reactive than this compound and is used in different synthetic applications.
The uniqueness of this compound lies in its specific reactivity and the ability to introduce diethylsilane groups into organic molecules, which can impart unique properties to the resulting compounds.
属性
CAS 编号 |
4225-87-0 |
|---|---|
分子式 |
C6H14Cl2Si |
分子量 |
185.16 g/mol |
IUPAC 名称 |
chloro-(2-chloroethyl)-diethylsilane |
InChI |
InChI=1S/C6H14Cl2Si/c1-3-9(8,4-2)6-5-7/h3-6H2,1-2H3 |
InChI 键 |
LEFQCDXLKRJHIP-UHFFFAOYSA-N |
规范 SMILES |
CC[Si](CC)(CCCl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


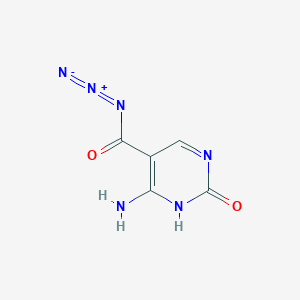
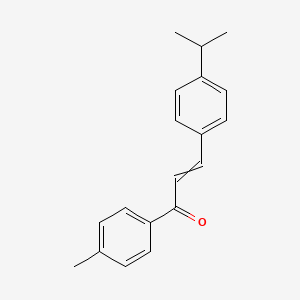
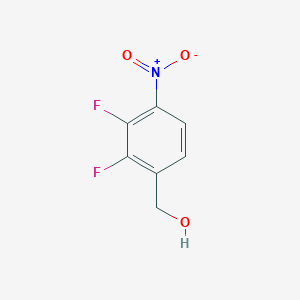
![N-[1-(2-chlorophenyl)non-1-en-3-ylidene]hydroxylamine](/img/structure/B14010227.png)
![6-Bromo-3,5-dichloro-7-fluorobenzo[C]isothiazole](/img/structure/B14010238.png)
![N-[4-(5-nitrofuran-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B14010239.png)
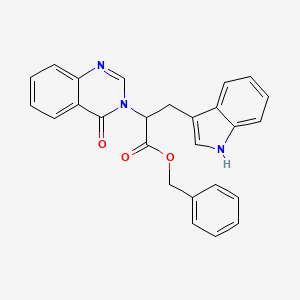
![ethyl 2-[[(5-carbamoyl-1H-imidazol-4-yl)amino]diazenyl]-3-phenylpropanoate](/img/structure/B14010245.png)
![Tert-butyl 7-bromopyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B14010249.png)

